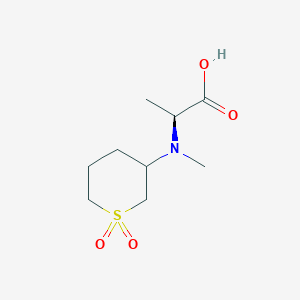
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine is a compound with a unique structure that includes a thiopyran ring with a sulfone group and an alanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine typically involves the reaction of tetrahydrothiopyran with appropriate reagents to introduce the sulfone group and the alanine derivative. The reaction conditions often include the use of oxidizing agents to achieve the sulfone group and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thiopyran ring or the alanine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction could produce thiol derivatives .
Scientific Research Applications
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine involves its interaction with specific molecular targets. The sulfone group and the alanine derivative play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acrylamide
- N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-3,3-dimethyl-4-piperidinamine .
Uniqueness
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine is unique due to its specific combination of a thiopyran ring with a sulfone group and an alanine derivative. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
(2S)-2-[(1,1-dioxothian-3-yl)-methylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-7(9(11)12)10(2)8-4-3-5-15(13,14)6-8/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8?/m0/s1 |
InChI Key |
KCDRQBHZJWXZMX-JAMMHHFISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C1CCCS(=O)(=O)C1 |
Canonical SMILES |
CC(C(=O)O)N(C)C1CCCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















